molecular formula C8H3Cl3N2 B1424304 4,6,7-Trichloroquinazoline CAS No. 57940-05-3

4,6,7-Trichloroquinazoline

Cat. No. B1424304
CAS RN: 57940-05-3
M. Wt: 233.5 g/mol
InChI Key: JHLMAVSDZYYXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,6,7-Trichloroquinazoline has been successfully applied to 2,4,7-trichloroquinazoline, allowing for the efficient synthesis of quinazolines bearing functionality in specific positions of the heterocyclic ring . The strategy was also extended to 1,3,6-trichloroquinoline for the synthesis and scale-up of a promising 3-aminoisoquinolin-1(2H)-one inhibitor of the dual .


Molecular Structure Analysis

The molecular formula of 4,6,7-Trichloroquinazoline is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .


Physical And Chemical Properties Analysis

4,6,7-Trichloroquinazoline has a molecular weight of 233.48 . It is a powder with a melting point of 143-148°C .

Scientific Research Applications

  • Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazoline, has been identified as a potent apoptosis inducer and anticancer candidate with high blood-brain barrier penetration. It is highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

  • Antimicrobial and Anticonvulsant Agents : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has shown potential antinociceptive, anti-inflammatory, and anticonvulsant properties. These compounds demonstrate effectiveness in decreasing seizures induced by certain agents and possess properties for combating acute pain (Wilhelm et al., 2014).

  • Antimalarial Activity : Hybrid 4-aminoquinolines-1,3,5-triazine, synthesized from 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity. These compounds were tested against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum (Bhat et al., 2016).

  • Cytotoxic Evaluation for Anticancer Applications : A series of 4-anilinoquinazoline–triazole–AZT hybrids have been synthesized as anticancer agents. These compounds have shown good cytotoxic potential against human cancer cell lines, with some exhibiting up to 3-fold more potent anti-lung cancer activity than reference drugs (Giang et al., 2018).

  • Biological and Physicochemical Activity : Oxoisoaporphine derivatives, related to isoquinoline alkaloids, were studied for their physicochemical and biological properties, including photoprotection, antioxidant capacity, and toxicity. These compounds were evaluated for their potential as antibacterial agents in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).

  • Antiplasmodial Agents : Novel 4-aminoquinoline-trifluormethyltriazoline compounds have been identified as possible antiplasmodial agents. Some of these compounds demonstrated promising antimalarial activity in vitro and in vivo (Yadav et al., 2023).

Safety And Hazards

The safety information for 4,6,7-Trichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

4,6,7-Trichloroquinazoline and its derivatives have shown promising results in anti-cancer research . Further studies are needed to optimize these compounds and evaluate their potential as therapeutic agents. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

4,6,7-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLMAVSDZYYXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699046
Record name 4,6,7-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,7-Trichloroquinazoline

CAS RN

57940-05-3
Record name 4,6,7-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,7-Trichloroquinazoline
Reactant of Route 2
4,6,7-Trichloroquinazoline
Reactant of Route 3
Reactant of Route 3
4,6,7-Trichloroquinazoline
Reactant of Route 4
Reactant of Route 4
4,6,7-Trichloroquinazoline
Reactant of Route 5
4,6,7-Trichloroquinazoline
Reactant of Route 6
Reactant of Route 6
4,6,7-Trichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.